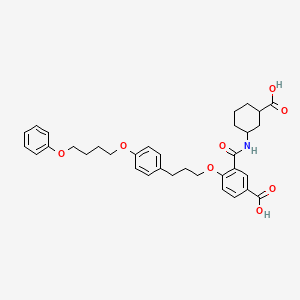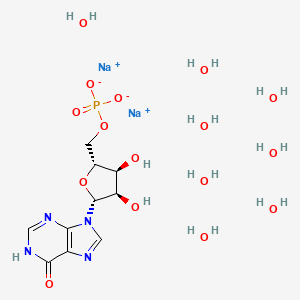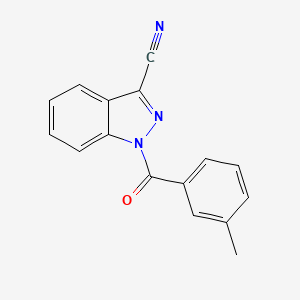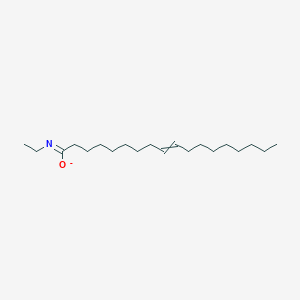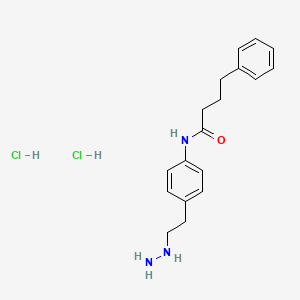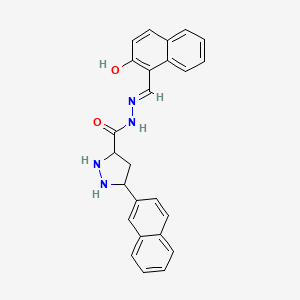
SKI-I, Sphingosine Kinase Inhibitor
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cell-permeable. SKI-I is a non-lipid pan-sphingosine kinase (SK) inhibitor that inhibits both SK1 and SK2 to suppress the production of pro-mitogenic sphingosine 1-phosphate (S1P) and promote cell death. Also induces autophagy.
Applications De Recherche Scientifique
Inhibition in Cellular Processes
Sphingosine kinase inhibitor (SKI) II is identified as a dual inhibitor of sphingosine kinases (SKs) 1 and 2, and is used extensively to explore the involvement of SKs and sphingosine-1-phosphate (S1P) in cellular processes. It's a noncompetitive inhibitor of dihydroceramide desaturase (Des1) activity, influencing cell proliferation and autophagy, indicating its potential in regulating cellular balance and responses (Cingolani et al., 2014).
Anti-Leukemic Activity
SKI-II has been shown to inhibit growth and survival of human acute myeloid leukemia (AML) cell lines, suggesting its role as a potential anti-leukemic agent. It induces apoptosis in these cells, influences SphK1 activation, and alters the level of S1P and its precursor ceramide, highlighting its therapeutic promise in AML treatment (Yang et al., 2015).
Development of Specific Inhibitors
Research focused on developing specific SKI-I analogs, like SKI-178, aims to elucidate the roles of SphK1 and SphK2 in diseases. These efforts enhance understanding of the sphingolipid metabolic pathway and its potential as a therapeutic target in hyperproliferative and inflammatory diseases (Hengst et al., 2010).
Effects on Breast Cancer Cells
SKI-II has shown greater efficacy in basal-A compared to luminal breast cancer, demonstrating its potential as a therapeutic agent in specific cancer subtypes. It induces apoptosis and blocks proliferation, both in vitro and in vivo, in triple-negative breast cancer systems (Antoon et al., 2012).
Altered Estrogen Signaling in Breast Cancer
SKI-II can block estrogen signaling in breast cancer, suggesting its use as a targeted therapy. It reduces estrogen-stimulated transcriptional activity and mRNA levels of estrogen-regulated genes, offering insights into its mechanism of action in hormone-responsive cancers (Antoon et al., 2011).
Dual-Targeted Inhibitor Development
SKI-349, a derivative of SKI-I, has been developed as a dual-targeted inhibitor of Sphingosine Kinase and Microtubule Polymerization. It shows enhanced therapeutic efficacy in acute myeloid leukemia models, indicating the potential of multitargeted therapeutic strategies in hematological malignancies (Hengst et al., 2020).
Effect on T-Cell Acute Lymphoblastic Leukemia
SKI-I induced apoptosis and activated the endoplasmic reticulum stress/unfolded protein response pathway in T-cell acute lymphoblastic leukemia cells, showcasing its therapeutic potential for treating this form of leukemia (Evangelisti et al., 2014).
TNF-Induced Drug Resistance in Breast Cancer
SKI-II alters endogenous sphingolipid signaling in multi-drug-resistant breast cancer cells, demonstrating its potential to address chemoresistance. It modulates the NF-κB pathway, suggesting a mechanism through which sphingosine kinase inhibition can impact cancer therapy (Antoon et al., 2012).
Propriétés
Numéro CAS |
306301-68-8 |
|---|---|
Nom du produit |
SKI-I, Sphingosine Kinase Inhibitor |
Formule moléculaire |
C25H42N4O2 |
Poids moléculaire |
430.637 |
Nom IUPAC |
5-(1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-yl)-N-[(Z)-(2-hydroxy-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-yl)methylideneamino]pyrazolidine-3-carboxamide |
InChI |
InChI=1S/C25H42N4O2/c30-24-12-11-17-6-3-4-8-20(17)21(24)15-26-29-25(31)23-14-22(27-28-23)19-10-9-16-5-1-2-7-18(16)13-19/h15-24,27-28,30H,1-14H2,(H,29,31)/b26-15- |
Clé InChI |
HLRQAJDWWZYGHO-YSMPRRRNSA-N |
SMILES |
C1CCC2CC(CCC2C1)C3CC(NN3)C(=O)NN=CC4C5CCCCC5CCC4O |
Apparence |
Pale yellow solidPurity:≥90% by NMR |
Synonymes |
5-naphthalen-2-yl-2H-pyrazole-3-carboxylic acid (2-hydroxy-naphthalen-1-ylmethylene)-hydrazide |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S,4S)-1-((S)-2-(tert-butyl)-17-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-4,16-dioxo-6,9,12-trioxa-3,15-diazaheptadecanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide](/img/structure/B560343.png)
![2-[4-[[4,6-Bis[4-[2-(trimethylazaniumyl)ethoxycarbonyl]phenoxy]-1,3,5-triazin-2-yl]oxy]benzoyl]oxyethyl-trimethylazanium;triiodide](/img/structure/B560347.png)
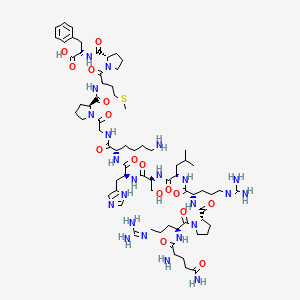
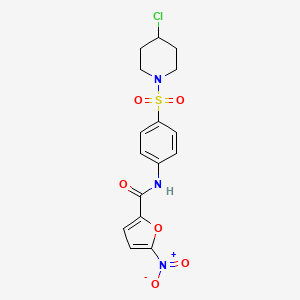
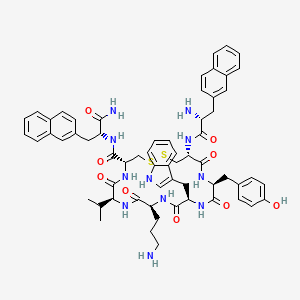
![8-bromo-guanosinecyclic3',5'-[(R)-(hydrogenphosphorothioate)],monosodiumsalt](/img/structure/B560352.png)
![3(4H)-Pyridinecarboxamide, N-[4-[(2-amino-3-chloro-4-pyridinyl)oxy]-3-fluorophenyl]-5-(4-fluorophenyl)-4-oxo-1-[(phosphonooxy)methyl]-](/img/structure/B560353.png)
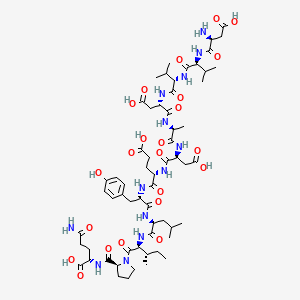
![N-[[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]methyl]-N-(2-methoxyethyl)naphthalene-2-carboxamide](/img/structure/B560357.png)
